5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Cyclobutylsulfamoyl Group: The cyclobutylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a cyclobutylamine derivative reacts with a sulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study various biological pathways and molecular targets.
Chemical Biology: Employed in the design of novel inhibitors for specific enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signal transduction pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutylsulfamoyl group and the indole core structure differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
CAS No. |
660412-70-4 |
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Molecular Formula |
C13H14ClN3O3S |
Molecular Weight |
327.79 g/mol |
IUPAC Name |
5-chloro-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H14ClN3O3S/c14-7-4-5-10-9(6-7)12(11(16-10)13(15)18)21(19,20)17-8-2-1-3-8/h4-6,8,16-17H,1-3H2,(H2,15,18) |
InChI Key |
VBLPJDOHLYPIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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